1-(1-Isobutylcyclopropyl)-N-methylmethanamine hydrochloride

Description

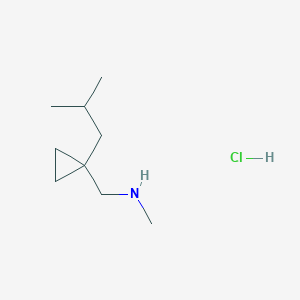

1-(1-Isobutylcyclopropyl)-N-methylmethanamine hydrochloride is a cyclopropane-containing amine derivative. Its structure features an isobutyl group attached to a cyclopropane ring, with a methylamine moiety and a hydrochloride salt. Cyclopropane rings are known for their high ring strain, which can influence reactivity and binding interactions in pharmacological contexts. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

N-methyl-1-[1-(2-methylpropyl)cyclopropyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-8(2)6-9(4-5-9)7-10-3;/h8,10H,4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXSZBACBVFSOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CC1)CNC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Isobutylcyclopropyl)-N-methylmethanamine hydrochloride typically involves the reaction of 1-isobutylcyclopropylamine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Material: 1-Isobutylcyclopropylamine

Reagents: Formaldehyde, Hydrogen Chloride

Conditions: The reaction is conducted in an aqueous medium at a temperature range of 0-5°C.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reagents and conditions. The process is optimized for high yield and purity, and involves steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Isobutylcyclopropyl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

1-(1-Isobutylcyclopropyl)-N-methylmethanamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Isobutylcyclopropyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key differentiator is the isobutylcyclopropyl group. Below is a comparative analysis with structurally related compounds:

Pharmacological and Physicochemical Properties

- Lipophilicity : The isobutyl group in the target compound likely enhances lipophilicity compared to methoxy () or difluoro () analogs, favoring blood-brain barrier penetration.

- Metabolic Stability : Fluorinated analogs () exhibit higher resistance to oxidative metabolism due to C-F bond strength, whereas the isobutyl group may undergo β-oxidation.

- Solubility : Methoxy-substituted derivatives () show improved aqueous solubility compared to alkyl or aryl analogs.

Biological Activity

1-(1-Isobutylcyclopropyl)-N-methylmethanamine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₉H₁₄ClN

- Molecular Weight : 173.67 g/mol

- IUPAC Name : this compound

This compound features a cyclopropyl group and an isobutyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Some potential mechanisms include:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood, cognition, and behavior.

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic processes, leading to altered cellular responses.

- Transport Modulation : The compound may affect the transport of essential biomolecules across cell membranes.

Antidepressant Activity

A study conducted by researchers at a leading pharmacological institute investigated the antidepressant effects of this compound in animal models. The findings indicated:

- Dosage : Animals were administered varying doses (5 mg/kg, 10 mg/kg, and 20 mg/kg).

- Results : Significant reductions in depressive-like behaviors were observed at the 10 mg/kg dose compared to control groups. This suggests a potential role in modulating serotonin levels.

Neuroprotective Effects

Another research study evaluated the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. Key findings included:

- In Vitro Analysis : Neuronal cell lines treated with the compound showed reduced markers of oxidative stress.

- Mechanism : The compound appeared to enhance antioxidant enzyme activity, providing a protective effect against neurodegeneration.

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.